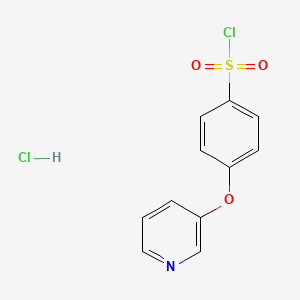
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride is a useful research compound. Its molecular formula is C11H9Cl2NO3S and its molecular weight is 306.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis Approaches
A study by Ijuomah, Ike, and Obi (2022) outlines a one-pot synthesis approach for a related compound, N-pyridin-3-yl-benzenesulfonamide, demonstrating the utility of benzene sulfonyl chloride in synthesizing sulfonamide derivatives with potential antimicrobial properties (Ijuomah, Ike, & Obi, 2022).
Structural Analysis
Katritzky et al. (1995) explored the synthesis of derivatives involving pyridinecarbonitrile and benzene-sulfonyl chloride, leading to the production of tris-sulfonyl derivatives with confirmed structures through X-ray analysis (Katritzky, Rachwał, Smith, & Steel, 1995).
Antimicrobial Activities
Antibacterial Properties
The study by Ijuomah et al. (2022) also demonstrated significant antibacterial effects of the synthesized N-pyridin-3yl-benzenesulfonamide against both Gram-positive and Gram-negative bacteria (Ijuomah et al., 2022).
Other Antimicrobial Applications
Shah et al. (2014) synthesized azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives using benzene sulfonyl chloride. These compounds showed promising antibacterial and antifungal activities (Shah, Patel, Prajapati, Vaghari, & Parmar, 2014).
Other Applications
Catalytic Use
Moosavi-Zare et al. (2013) and Zare et al. (2015) demonstrated the use of sulfonic acid-functionalized pyridinium chloride in facilitating various chemical reactions, highlighting the potential catalytic roles of such compounds (Moosavi-Zare et al., 2013), (Zare, Asgari, Zare, & Zolfigol, 2015).
Liquid Crystalline Polyimides
Liu et al. (2011) utilized benzene sulfonyl chloride in the synthesis of liquid crystalline polyimides, indicating potential applications in electroactive materials (Liu, Cao, Zhang, Chi, & Xu, 2011).
Cancer Research Applications
Redda et al. (2011) explored the synthesis of compounds with a pyridine base and benzene sulfonamide structures, assessing their cytotoxic effects on various cancer cell lines (Redda, Gangapuram, Mochona, Mateeva, & Ardley, 2011).
Safety and Hazards
“4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride hydrochloride” is classified as dangerous according to the GHS05 classification . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
4-pyridin-3-yloxybenzenesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-5-3-9(4-6-11)16-10-2-1-7-13-8-10;/h1-8H;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMZUVZCTQBNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)
![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)





